

High-Throughput Screening with Boc-Val-Leu-Lys-AMC: Application Notes and Protocols

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Compound of Interest

Compound Name: *Boc-Val-Leu-Lys-AMC*

Cat. No.: *B1266300*

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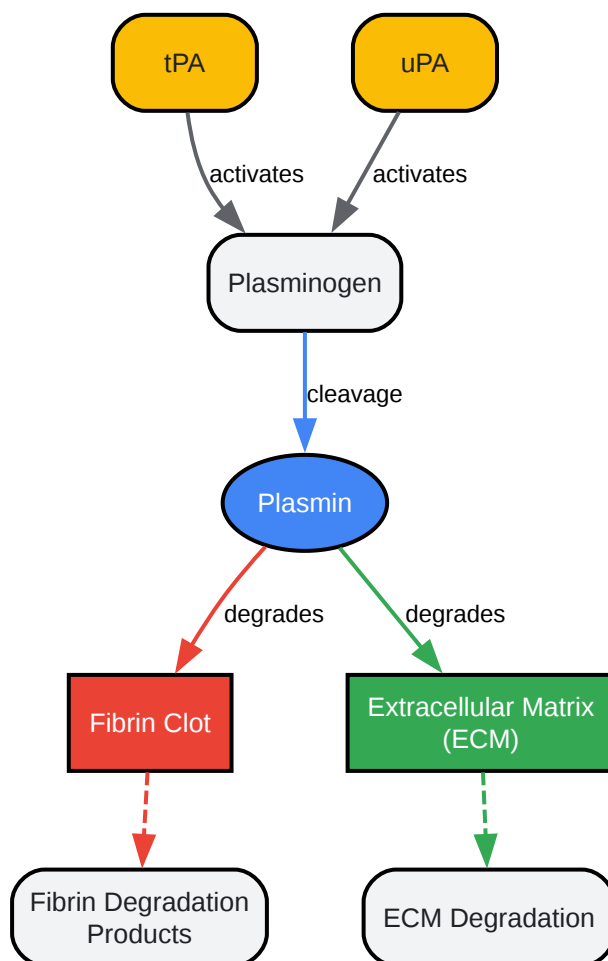
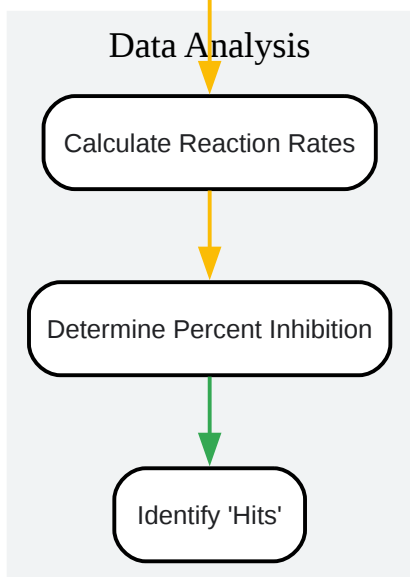
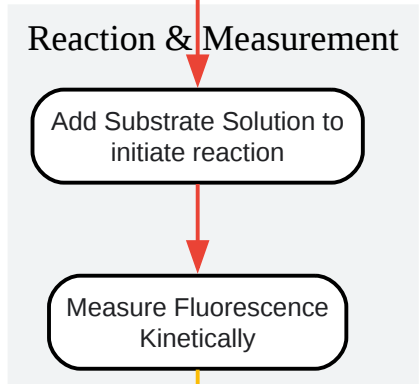
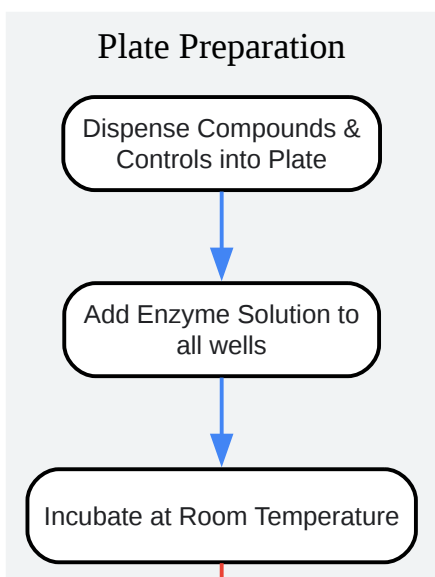
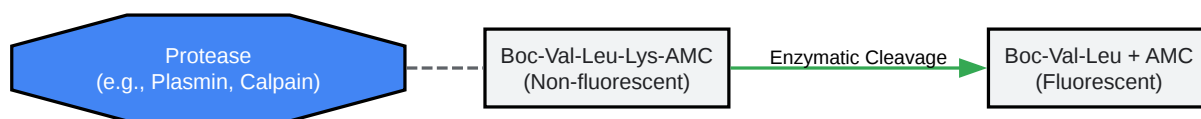
Introduction

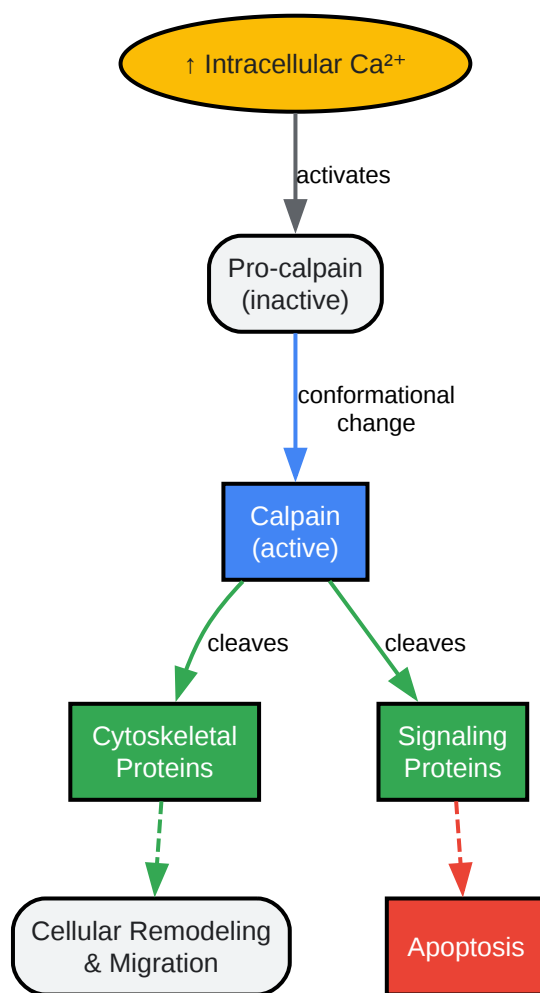
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1]

Fluorogenic peptide substrates are invaluable tools in HTS campaigns targeting proteolytic enzymes. **Boc-Val-Leu-Lys-AMC** is a fluorogenic substrate cleaved by several proteases, most notably plasmin and calpain.[2][3][4] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a robust and sensitive readout for enzyme activity. These application notes provide detailed protocols for utilizing **Boc-Val-Leu-Lys-AMC** in HTS assays to identify and characterize inhibitors of plasmin and calpain.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the lysine residue in **Boc-Val-Leu-Lys-AMC**. This cleavage liberates the AMC fluorophore, which exhibits a significant increase in fluorescence intensity upon excitation. The rate of AMC release is directly proportional to the enzyme's activity. In an inhibitor screening context, a decrease in the rate of fluorescence increase indicates the inhibition of the target enzyme.





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